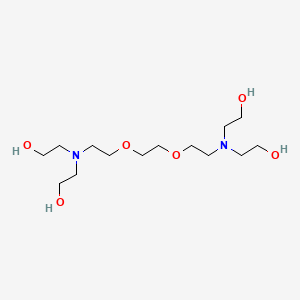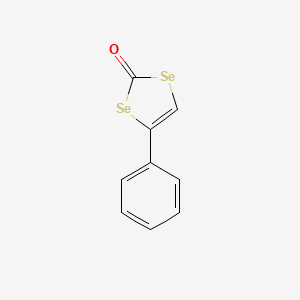
4-Phenyl-2H-1,3-diselenol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2H-1,3-diselenol-2-one is an organoselenium compound characterized by the presence of a phenyl group attached to a diselenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2H-1,3-diselenol-2-one typically involves the reaction of phenylselenol with carbon diselenide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diselenol ring. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
4-Phenyl-2H-1,3-diselenol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the diselenol ring to a selenol group.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Diselenides and selenoxides.
Reduction: Selenol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
4-Phenyl-2H-1,3-diselenol-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of selenium-containing compounds.
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-Phenyl-2H-1,3-diselenol-2-one involves its interaction with biological molecules through the formation of selenoenzymes. These enzymes play a crucial role in redox reactions and help in maintaining cellular homeostasis. The compound’s ability to modulate oxidative stress pathways makes it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
4-Phenyl-1,3-dioxolan-2-one: Similar in structure but contains oxygen instead of selenium.
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one: Contains a benzodiazepine ring with a phenyl group.
Uniqueness
4-Phenyl-2H-1,3-diselenol-2-one is unique due to the presence of selenium atoms in its structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
80623-56-9 |
|---|---|
分子式 |
C9H6OSe2 |
分子量 |
288.1 g/mol |
IUPAC名 |
4-phenyl-1,3-diselenol-2-one |
InChI |
InChI=1S/C9H6OSe2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |
InChIキー |
FOJABTQXEQUSIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C[Se]C(=O)[Se]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


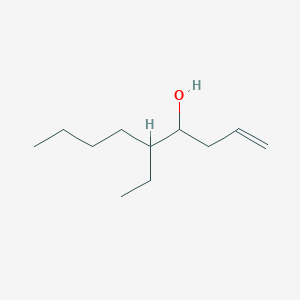
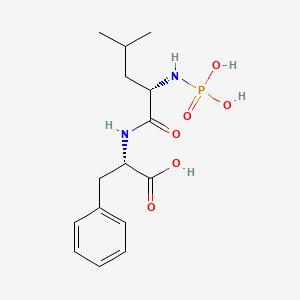

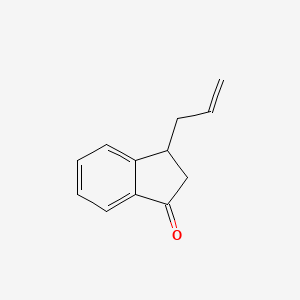
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
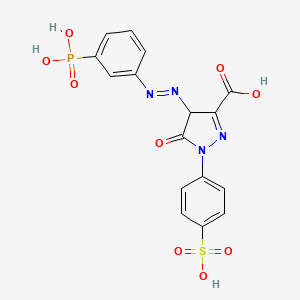
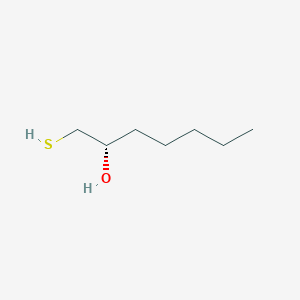
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)
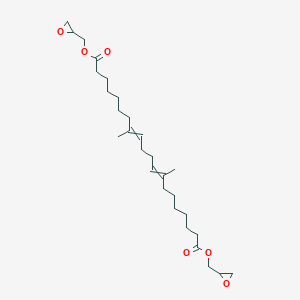


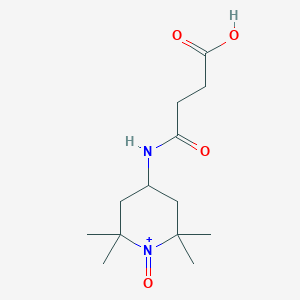
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
